2-Methylcyclohepta-2,4,6-triene-1-thione
Description
Properties
CAS No. |
42604-47-7 |
|---|---|
Molecular Formula |
C8H8S |
Molecular Weight |
136.22 g/mol |
IUPAC Name |
2-methylcyclohepta-2,4,6-triene-1-thione |
InChI |
InChI=1S/C8H8S/c1-7-5-3-2-4-6-8(7)9/h2-6H,1H3 |
InChI Key |
QBPKOVSLJQGNDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=CC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclohepta-2,4,6-triene-1-thione can be achieved through several methods. One common approach involves the reaction of cycloheptatriene with sulfurizing agents under controlled conditions. For example, the reaction of cycloheptatriene with elemental sulfur or sulfur dichloride can yield the desired thione compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclohepta-2,4,6-triene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the cycloheptatriene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted cycloheptatriene derivatives.
Scientific Research Applications
2-Methylcyclohepta-2,4,6-triene-1-thione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methylcyclohepta-2,4,6-triene-1-thione involves its interaction with molecular targets through its thione group. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s unique structure allows it to participate in specific chemical pathways, influencing its reactivity and interactions .
Comparison with Similar Compounds
2-Hydroxycyclohepta-2,4,6-triene-1-thione (Thiotropolone)
Key Differences :
- Substituent at Position 1 : The hydroxyl (-OH) group in thiotropolone replaces the methylthio (-SCH₃) group in the target compound.
- Metal-Binding Affinity : Thiotropolone exhibits enhanced zinc-binding capacity in metalloenzymes like human carbonic anhydrase II (hCAII) due to its thione and hydroxyl groups, achieving a binding affinity (Kd) of 0.8 µM compared to 5.2 µM for its oxygen analog (tropolone) .
- Biological Activity : Thiotropolone derivatives demonstrate anti-microbial and enzyme-inhibitory properties, whereas 2-methylcyclohepta-2,4,6-triene-1-thione is primarily used in synthetic chemistry .
Molecular Data :
| Property | This compound | Thiotropolone |
|---|---|---|
| Molecular Formula | C₈H₈S₂ | C₇H₆OS₂ |
| Molecular Weight (g/mol) | 168.28 | 170.25 |
| Key Functional Groups | -SCH₃, C=S | -OH, C=S |
| Biological Application | Drug intermediates | Enzyme inhibition |
4,6-Dimethylthieno[3,4-c]thiophene-1(3H)-thione
Key Differences :
- Ring System: This compound contains a fused thienothiophene bicyclic system (two fused thiophene rings) instead of a monocyclic cycloheptatriene .
- Sulfur Content: Higher sulfur density (three sulfur atoms vs. two in the target compound), influencing reactivity and crystallographic packing (monoclinic space group P21/n) .
- Thermal Stability : The fused aromatic system likely enhances thermal stability compared to the less conjugated cycloheptatriene derivative.
Structural Data :
| Property | This compound | 4,6-Dimethylthieno[3,4-c]thiophene-1(3H)-thione |
|---|---|---|
| Molecular Formula | C₈H₈S₂ | C₈H₈S₃ |
| Crystal System | Not reported | Monoclinic (P21/n) |
| Aromaticity | Non-fused cycloheptatriene | Fused thienothiophene |
2-Hydroxy-4-isopropylcyclohepta-2,4,6-triene-1-thione
Key Differences :
- Substituents : Incorporates a hydroxyl (-OH) group at position 2 and an isopropyl group at position 4, altering solubility and bioactivity .
- Synthetic Route : Requires regioselective synthesis via acid-catalyzed cyclization, differing from the straightforward alkylation methods used for the methylthio analog .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-Methylcyclohepta-2,4,6-triene-1-thione to improve yield and purity?
- Methodology :
- Use stepwise optimization by varying reaction parameters (e.g., temperature, solvent polarity, catalyst loading).
- Monitor intermediates via thin-layer chromatography (TLC) and characterize products using H/C NMR for structural validation.
- Reference analogous synthesis protocols for methyl-substituted cyclic thiones (e.g., 2-Methylcyclohexanone in ) to infer reactivity trends .
Q. What analytical techniques are essential for characterizing the structural and electronic properties of this compound?
- Methodology :
- X-ray crystallography for unambiguous structural determination (e.g., monoclinic space group assignments as in ) .
- Vibrational spectroscopy (IR/Raman) to identify S=C and conjugated C=C stretching modes.
- UV-Vis spectroscopy to probe π→π* transitions in the triene-thione system.
Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?
- Methodology :
- Conduct accelerated stability studies by exposing samples to controlled stressors (40°C/75% RH, UV light).
- Analyze degradation products via GC-MS or HPLC, referencing protocols from experimental report frameworks ( ) .
Advanced Research Questions
Q. What computational approaches are used to model the electronic structure and reactivity of this compound?
- Methodology :
- Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in reactions.
- Generate InChIKey identifiers (e.g., WGMBIOQRGPGNRZ-UHFFFAOYSA-N in ) for database interoperability .
- Validate computational results against experimental crystallographic data (e.g., bond distances in ) .
Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
- Methodology :
- Cross-reference NMR chemical shifts with DFT-calculated shielding tensors.
- Use SC-XRD (single-crystal X-ray diffraction) as a ground-truth benchmark (e.g., Table 1 in ) to reconcile discrepancies in bond angles or torsion .
Q. What experimental designs are suitable for investigating the compound’s reaction mechanisms (e.g., nucleophilic addition, cycloaddition)?
- Methodology :
- Employ kinetic isotope effects (KIE) to identify rate-determining steps.
- Design control experiments with deuterated analogs or sterically hindered substrates.
- Integrate time-resolved spectroscopy to capture transient intermediates, guided by research frameworks in .
Data Analysis and Interpretation
Q. How should researchers address inconsistencies in thermal stability data across multiple studies?
- Methodology :
- Conduct thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres.
- Compare decomposition profiles with computational predictions of bond dissociation energies (BDEs) using quantum chemistry software (e.g., Gaussian) .
Q. What strategies ensure reproducibility in synthesizing and characterizing 2-Methylcyclohexa-2,4,6-triene-1-thione derivatives?
- Methodology :
- Document synthetic protocols using FAIR data principles (Findable, Accessible, Interoperable, Reusable).
- Share crystallographic data via repositories like the Cambridge Crystallographic Data Centre (CCDC), as exemplified in .
Tables for Key Properties
| Property | Method | Example Data Source |
|---|---|---|
| Crystal structure | SC-XRD | Monoclinic P21/n space group |
| Electronic transitions | TD-DFT/UV-Vis | λmax ~300 nm (predicted) |
| Thermal stability | TGA/DSC | Decomposition onset: 180°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
